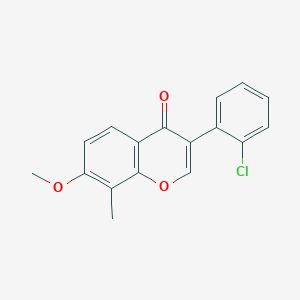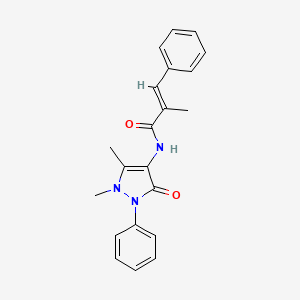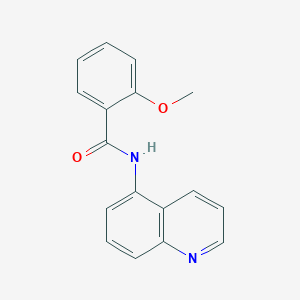![molecular formula C20H23N3O2 B5741091 5-[(phenylacetyl)amino]-2-(1-piperidinyl)benzamide](/img/structure/B5741091.png)
5-[(phenylacetyl)amino]-2-(1-piperidinyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(phenylacetyl)amino]-2-(1-piperidinyl)benzamide, commonly known as PAPB, is a chemical compound that has gained significant attention in the field of scientific research. PAPB is a small molecule that has shown promising results in various studies, making it a potential candidate for further research in the future.
Mecanismo De Acción
PAPB works by inhibiting the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression and plays a role in the development of cancer and neurodegenerative diseases. PAPB inhibits HDAC activity, leading to changes in gene expression that can result in the inhibition of cancer cell growth and the protection of neurons.
Biochemical and Physiological Effects
PAPB has been shown to have various biochemical and physiological effects. In cancer cells, PAPB can induce cell cycle arrest, leading to the inhibition of cell growth and proliferation. PAPB can also induce apoptosis, which is the programmed cell death of cancer cells. In neurons, PAPB can protect against oxidative stress and inflammation, leading to the prevention of neuronal death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of PAPB is its small size, which makes it easy to administer and study in lab experiments. PAPB is also stable and can be stored for long periods, making it a convenient compound for research. However, one of the limitations of PAPB is its low solubility in water, which can make it difficult to administer in some experiments.
Direcciones Futuras
There are several future directions for research on PAPB. One potential direction is to study the efficacy of PAPB in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Another direction is to investigate the potential use of PAPB in the treatment of other diseases such as cardiovascular disease and diabetes. Additionally, more research is needed to understand the mechanism of action of PAPB and to identify potential side effects and toxicity.
Conclusion
In conclusion, PAPB is a promising compound that has shown potential therapeutic applications in various scientific research studies. Its small size and stability make it a convenient compound for research, and its ability to inhibit HDAC activity has shown promising results in the treatment of cancer and neurodegenerative diseases. Further research is needed to fully understand the potential of PAPB and to identify its limitations and potential side effects.
Métodos De Síntesis
PAPB can be synthesized through a multi-step process involving the condensation of benzoyl chloride and aniline to form N-benzoylaniline, followed by acylation with phenylacetyl chloride to form N-phenylacetylaniline. This intermediate is then reacted with piperidine to form the final product, PAPB.
Aplicaciones Científicas De Investigación
PAPB has been shown to have potential therapeutic applications in various scientific research studies. One of the significant applications of PAPB is in the treatment of cancer. Studies have shown that PAPB has anti-cancer properties and can inhibit the growth of cancer cells. PAPB has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to have neuroprotective effects and can prevent the death of neurons.
Propiedades
IUPAC Name |
5-[(2-phenylacetyl)amino]-2-piperidin-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c21-20(25)17-14-16(9-10-18(17)23-11-5-2-6-12-23)22-19(24)13-15-7-3-1-4-8-15/h1,3-4,7-10,14H,2,5-6,11-13H2,(H2,21,25)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNGSKNABKQWRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)CC3=CC=CC=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6633968 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5741017.png)


![methyl 4-{[(2-bromo-4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5741051.png)


![3-[2-(3-methyl-4-nitrophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5741061.png)
![N-(4-{[3-(2-furyl)acryloyl]amino}phenyl)-2-furamide](/img/structure/B5741066.png)
![N'-[(5-bromo-2-thienyl)methylene]-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5741080.png)


![4-{[(3-bromophenyl)imino]methyl}-2-methoxyphenol](/img/structure/B5741099.png)
![4-[(4-bromophenoxy)methyl]-5-ethyl-2-thiophenecarbaldehyde](/img/structure/B5741104.png)